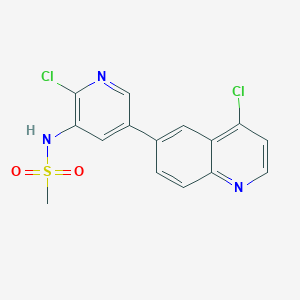
n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide is a complex organic compound that features a quinoline and pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline and pyridine rings can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Research: Used in studies involving cell signaling and molecular interactions.
Industrial Applications: Potential use in the development of new materials and catalysts.
作用机制
The mechanism of action of n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes and pathways, leading to therapeutic effects in diseases like cancer .
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinazoline Derivatives: Compounds with similar biological activities and structural features.
Uniqueness
n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide is unique due to its combination of a quinoline and pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C15H11Cl2N3O2S |
|---|---|
分子量 |
368.2 g/mol |
IUPAC 名称 |
N-[2-chloro-5-(4-chloroquinolin-6-yl)pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C15H11Cl2N3O2S/c1-23(21,22)20-14-7-10(8-19-15(14)17)9-2-3-13-11(6-9)12(16)4-5-18-13/h2-8,20H,1H3 |
InChI 键 |
YNYDYBOPRMQAPZ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=C(N=CC(=C1)C2=CC3=C(C=CN=C3C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















